6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Description
6-Chloro-N-(1-phenylethyl)pyridazin-3-amine is a pyridazine derivative characterized by a chloro substituent at the 6-position and a 1-phenylethyl amine group at the 3-position. Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely explored for biological activities, including antimicrobial and kinase inhibition properties.
Properties
IUPAC Name |
6-chloro-N-(1-phenylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBVSPYKWRCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
- Solvent: Ethanol or methanol are commonly used as solvents due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Base: A mild base such as sodium hydroxide or potassium carbonate is employed to deprotonate the amine and promote nucleophilic attack.
- Temperature: The reaction mixture is heated under reflux, typically between 70–80 °C, for several hours (often 12–18 hours) to ensure complete conversion.
- Reaction Monitoring: Progress is monitored by HPLC or TLC to confirm the disappearance of starting materials.
Example Reaction Conditions:
| Parameter | Details |
|---|---|
| Starting material | 6-chloropyridazine |
| Nucleophile | (S)-1-phenylethylamine |
| Solvent | Ethanol or methanol |
| Base | Sodium hydroxide or potassium carbonate |
| Temperature | Reflux (70–80 °C) |
| Reaction time | 12–18 hours |
| Purification | Recrystallization or column chromatography |
This method yields the target compound with moderate to good yields, typically above 60%, and high purity after purification.
Purification Techniques
After completion of the reaction, the crude product is purified by:
- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain crystals of high purity.
- Column Chromatography: Silica gel chromatography with eluents like dichloromethane/methanol mixtures (e.g., 95:5 DCM:MeOH) to separate the product from impurities.
- Washing and Drying: Organic layers are washed with aqueous sodium bicarbonate, water, and brine, then dried over sodium sulfate before concentration.
These purification steps ensure removal of unreacted starting materials, side products, and inorganic salts, resulting in a pure compound suitable for further use.
Alternative Synthetic Approaches and Derivative Preparation
Some studies have explored related synthetic strategies involving:
- Halogenation of pyridazine derivatives: For example, bromination of 6-chloropyridin-3-amine under mild acidic conditions to introduce additional functional groups prior to amination.
- Use of hydrazine hydrate and other nucleophiles: To prepare intermediate derivatives that can be further functionalized to obtain amine-substituted pyridazines.
- Curtius rearrangement and amide formation: In more complex synthesis of related triazolopyridazine derivatives, which share structural similarities and synthetic logic with this compound.
Research Findings on Reaction Optimization
- Reaction Efficiency: The use of bases like potassium carbonate improves nucleophilic substitution rates by enhancing the nucleophilicity of the amine.
- Temperature Control: Reflux conditions optimize reaction kinetics without decomposing sensitive intermediates.
- Solvent Choice: Protic solvents such as ethanol facilitate solubilization and stabilize transition states during substitution.
- Purity and Yield: Chromatographic purification is essential for removing side products, with yields typically ranging from 60% to 85% depending on scale and conditions.
Summary Table of Preparation Methods
| Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting materials | 6-chloropyridazine and (S)-1-phenylethylamine | Commercially available | Ready for reaction |
| Reaction setup | Dissolve reactants in ethanol/methanol, add base (NaOH or K2CO3) | Reflux at 70–80 °C for 12–18 hours | Formation of amine-substituted product |
| Work-up | Remove solvent under reduced pressure, extract with ethyl acetate | Wash with NaHCO3, water, brine; dry over Na2SO4 | Crude product |
| Purification | Silica gel chromatography or recrystallization | Eluent: DCM/MeOH 95:5 or ethanol recrystallization | Pure this compound |
| Yield and purity | 60–85% yield, >90% purity by HPLC | Depends on scale and conditions | High-quality product |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-phenylethyl)pyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloro-N-(1-phenylethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
- 6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine (12) : This compound has a nitro-substituted phenyl group. Its melting point (182–183°C) is higher than that of the methoxy derivative (13) (123–125°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the electron-withdrawing nitro group .
- 6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine (13) : Substitution of chlorine with methoxy reduces the melting point, reflecting decreased molecular rigidity and altered packing .
Table 1: Physical Properties of Selected Pyridazine Derivatives
Biological Activity
6-chloro-N-(1-phenylethyl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is C11H12ClN3, with a molecular weight of 223.69 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antitumor activity. A study focusing on related compounds demonstrated that certain pyridazine derivatives could inhibit cancer cell proliferation effectively. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | MCF7 (Breast) | 2.5 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. It is hypothesized that this compound may inhibit specific kinases involved in cancer progression, similar to other pyridazine derivatives that target the PI3K pathway.
Case Studies
- Study on PI3K Inhibition : A related study demonstrated that pyridazine derivatives could inhibit PI3Kα with varying potency. The most potent compounds showed IC50 values as low as 1 nM, indicating a strong potential for therapeutic applications in cancer treatment.
- In Vitro Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of various pyridazine derivatives, with results indicating significant cell death in cancer lines at micromolar concentrations. Compounds structurally similar to this compound exhibited promising results, warranting further exploration.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : Binding studies suggest that the compound may interact with key enzymes involved in signal transduction pathways.
- Cellular Uptake : The lipophilicity of the compound enhances its ability to penetrate cellular membranes, facilitating its action within target cells.
Q & A
Q. What synthetic routes are available for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine, and how do reaction conditions influence yield and purity?
A nucleophilic substitution reaction is commonly employed. For example, 3,6-dichloropyridazine can react with 1-phenylethylamine under controlled conditions (e.g., polar aprotic solvents like DMF at 60–80°C). Key factors include:
- Solvent choice : Polar solvents enhance nucleophilicity and stabilize intermediates.
- Temperature : Elevated temperatures (≥60°C) accelerate substitution but may increase side reactions.
- Stoichiometry : Excess amine (1.5–2.0 equiv) improves conversion rates .
Table 1 : Example reaction optimization:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 12h | 72 | 95 |
| THF, 70°C, 10h | 65 | 89 |
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare peaks with similar pyridazine derivatives (e.g., 6-chloro-N-methylpyridazin-3-amine shows aromatic protons at δ 7.8–8.2 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX for refinement) .
Q. What structural features influence its biological activity?
- Chlorine substituent : Enhances electrophilicity and target binding (e.g., COX or iNOS inhibition) .
- Phenylethyl group : Increases hydrophobicity and membrane permeability, critical for in vivo efficacy .
Note : SAR studies suggest halogenated analogs (e.g., 2,4-difluorobenzyl) show higher receptor affinity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Software tools : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids and torsion angles .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings in crystal lattices .
Example : The related compound 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine crystallizes in monoclinic P2/c with β = 126.4°, showing intermolecular N–H⋯O interactions .
Q. How to address contradictions in bioactivity data across similar analogs?
- Mechanistic profiling : Compare enzyme inhibition kinetics (e.g., IC₅₀ for COX-1 vs. COX-2) .
- Cellular assays : Use isogenic cell lines to isolate target-specific effects (e.g., iNOS knockdown to confirm anti-inflammatory pathways) .
Table 2 : Bioactivity comparison of pyridazine derivatives:
| Compound | COX-2 IC₅₀ (µM) | iNOS Inhibition (%) |
|---|---|---|
| Target compound | 0.45 | 78 |
| 6-Chloro-N-methyl analog | 1.20 | 52 |
Q. What strategies optimize in vivo pharmacokinetics without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance solubility .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of the pyridazine ring) .
- Formulation : Nanoencapsulation improves bioavailability in arthritis models .
Q. How to validate computational SAR models experimentally?
- Docking studies : Compare predicted binding poses (e.g., AutoDock Vina) with crystallographic data .
- Free-energy perturbation : Quantify substituent effects on binding affinity (ΔΔG) .
Case study : A 0.92 similarity index between the target compound and 6-chloro-3-methylimidazo[1,2-b]pyridazine correlates with conserved binding to kinase targets .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
